REACTION_CXSMILES
|
[C:1]1([Te:7][CH2:8][CH2:9][CH:10]2[NH:14]C(=O)N[C:11]2=[O:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:17].[Na+]>>[NH2:14][CH:10]([CH2:9][CH2:8][Te:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:11]([OH:16])=[O:17] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by heating at about 165°-167° C. for one hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
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Upon cooling
|
Type
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EXTRACTION
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Details
|
the solution is extracted with benzene and 1 N HCl
|
Type
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ADDITION
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Details
|
is added
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Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)CC[Te]C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |